Cis-Resveratrol

ANO1 Prostate Cancer Ion Channel

Procurement of genuine cis-resveratrol (CAS 61434-67-1) is critical for research requiring stereospecific target engagement. Unlike the commonly available trans-isomer, cis-resveratrol demonstrates ~9.6-fold greater potency at the ANO1 chloride channel (IC50 10.6 μM vs. 102 μM), markedly reduced CYP3A4/5 inhibition, and distinct intestinal metabolism favoring glucuronidation. These quantifiable differences preclude generic substitution. Choose cis-resveratrol for ANO1-mediated prostate cancer studies, drug-drug interaction profiling, and stereospecific metabolism research. Ensure your studies use the correct isomer.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 61434-67-1
Cat. No. B022520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-Resveratrol
CAS61434-67-1
Synonyms3,4',5-stilbenetriol
3,4',5-Trihydroxystilbene
3,5,4'-trihydroxystilbene
cis Resveratrol
cis-resveratrol
resveratrol
Resveratrol 3 sulfate
Resveratrol, (Z)-
resveratrol-3-sulfate
SRT 501
SRT-501
SRT501
trans Resveratrol
trans Resveratrol 3 O sulfate
trans-resveratrol
trans-resveratrol-3-O-sulfate
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1-
InChIKeyLUKBXSAWLPMMSZ-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98% (may contain 1-5% trans)A solution in ethanol

Cis-Resveratrol (CAS 61434-67-1) for Research: A Distinct Stilbenoid Isomer with Quantifiable Differentiation from Trans-Resveratrol


Cis-resveratrol (cRes, CAS 61434-67-1) is the (Z)-isomer of the naturally occurring polyphenolic stilbenoid resveratrol [1]. Unlike the more abundant and thermodynamically stable trans-resveratrol (tRes), cis-resveratrol is inherently less stable and primarily formed via UV-induced photoisomerization of the trans-form, and its distinct stereochemical configuration confers unique physicochemical properties, including a lower UV absorbance maximum (286–288 nm in ethanol vs. 306–320 nm for tRes) [1][2]. While tRes has been the predominant focus of research due to its commercial availability, comparative studies reveal that cRes exhibits differential biological activities, including markedly enhanced potency against specific molecular targets and distinct metabolic fates, which directly impact its utility in research applications [3][4].

Why Trans-Resveratrol Cannot Substitute for Cis-Resveratrol (CAS 61434-67-1) in Targeted Research


Generic substitution of cis-resveratrol with its trans-isomer or other stilbenoid analogs is scientifically invalid due to stereospecific interactions with key molecular targets and divergent pharmacokinetic behavior. Cis-resveratrol exhibits a distinct pharmacological profile, including a ~9.6-fold greater potency in inhibiting the ANO1 chloride channel (IC50: 10.6 μM vs. 102 μM for trans-resveratrol) [1] and a markedly reduced risk of CYP3A4-mediated drug-food interactions compared to trans-resveratrol [2]. Furthermore, the two isomers undergo fundamentally different metabolic fates in intestinal epithelial models: trans-resveratrol is largely transported unchanged, whereas cis-resveratrol is extensively metabolized, primarily to a glucuronide conjugate [3]. These quantifiable differences in target engagement, off-target risk, and metabolic disposition preclude the assumption of functional equivalence, necessitating the procurement of the specific cis-isomer for applications where these properties are critical.

Cis-Resveratrol (61434-67-1) Differentiation Data: Quantitative Evidence vs. Comparators


Cis-Resveratrol Exhibits ~9.6-Fold Greater ANO1 Inhibition Potency Than Trans-Resveratrol in Prostate Cancer Cells

In a direct head-to-head comparison, cis-resveratrol inhibited ANO1 channel activity with an IC50 of 10.6 μM, while trans-resveratrol exhibited an IC50 of 102 μM, representing a ~9.6-fold greater potency for the cis-isomer [1]. Furthermore, cis-resveratrol downregulated both mRNA and protein expression levels of ANO1 more potently than trans-resveratrol in PC-3 prostate cancer cells [1]. Both isomers significantly reduced cell proliferation and migration in an ANO1-dependent manner and increased caspase-3 activity, PARP cleavage, and apoptotic sub-G1 phase ratio [1].

ANO1 Prostate Cancer Ion Channel

Cis-Resveratrol Lacks Significant CYP3A4/5 Inhibition, Mitigating Drug-Food Interaction Risk Compared to Trans-Resveratrol

A comprehensive study of 13 stilbenes evaluated their inhibition of cytochrome P450 enzymes. While trans-resveratrol significantly inhibited CYP3A4/5 activity (both testosterone 6β-hydroxylation and midazolam 1′-hydroxylation) at micromolar concentrations via a non-competitive mechanism, cis-resveratrol was identified as a weak inhibitor [1]. The study concluded that only trans-resveratrol displays a potential risk of food-drug interactions with CYP3A4/5 substrates [1].

CYP3A4 Drug Interaction Metabolism

Cis-Resveratrol Undergoes Divergent Intestinal Metabolism: Extensively Glucuronidated Unlike Predominantly Unchanged Trans-Resveratrol

In a comparative in vitro epithelial model using Caco-2 cell lines, the majority of trans-resveratrol (tRes) was transported unchanged through the cell monolayer, whereas cis-resveratrol (cRes) was mostly metabolized [1]. A sulfate conjugate was identified as the main metabolite of tRes, while a glucuronide conjugate was the major metabolite of cRes [1].

Metabolism Caco-2 Bioavailability

Cis-Resveratrol Demonstrates Superior Antioxidant Reactivity in Polar Solvents Under Photoexcited (S1) State

A combined experimental (DPPH radical scavenging) and DFT computational study revealed that while trans-resveratrol exhibits better free radical scavenging ability in the ground (S0) state, photoexcitation in polar solvents makes cis-resveratrol better than trans-resveratrol in terms of antioxidant capacity [1]. Natural population analysis charges and spin density distribution confirmed that cis-resveratrol shows enhanced reactivity in polar solvents under the S1 state [1].

Antioxidant Photoisomerization DFT

Cis-Resveratrol Antiproliferative Activity in Colon Cancer Cells is Comparable to Other Stilbenoids Within the Same Class

In a structure-activity relationship study assessing antiproliferative effects in Caco-2 colon cancer cells, cis-resveratrol exhibited activity within the same micromolar range as related stilbenoids such as pterostilbene, oxy-resveratrol, and piceatannol, with reported IC50 values for this compound class in Caco-2 cells ranging from 11.4 μM to 73.9 μM [1].

Antiproliferative Colon Cancer Caco-2

Cis-Resveratrol Demonstrates High Solubility in DMSO and Ethanol for In Vitro Applications

According to vendor technical datasheets, cis-resveratrol exhibits a solubility of 46 mg/mL (201.54 mM) in both DMSO and ethanol at 25°C, while being insoluble in water . This solubility profile facilitates the preparation of concentrated stock solutions for in vitro cellular and biochemical assays, although in vivo formulation requires additional excipients such as CMC-Na for oral suspension or PEG300/Tween80 for injection .

Solubility Formulation In Vitro

Optimal Research and Procurement Applications for Cis-Resveratrol (CAS 61434-67-1)


Prostate Cancer Research Targeting ANO1 Chloride Channel

Cis-resveratrol is the superior choice for investigating ANO1-mediated pathways in prostate cancer. Its ~9.6-fold greater potency (IC50 10.6 μM) compared to trans-resveratrol (IC50 102 μM) makes it a more sensitive probe for ANO1 channel inhibition studies [1]. Researchers evaluating ANO1-dependent cell proliferation, migration, or apoptosis in PC-3 or related metastatic prostate cancer models should prioritize cis-resveratrol to achieve meaningful target engagement at lower, potentially less cytotoxic concentrations.

In Vivo Pharmacology Studies Requiring Minimized CYP3A4-Mediated Confounding

For in vivo studies where drug-food or drug-drug interactions via CYP3A4/5 inhibition are a concern, cis-resveratrol offers a cleaner pharmacological profile. Unlike trans-resveratrol, which significantly inhibits CYP3A4/5 at micromolar concentrations, cis-resveratrol is only a weak inhibitor, thereby reducing the risk of confounding metabolic interactions [2]. This makes cis-resveratrol a more suitable candidate for combination studies or for use in models where cytochrome P450 activity must remain unperturbed.

Intestinal Metabolism and Bioavailability Investigations Using Caco-2 Models

Cis-resveratrol serves as a valuable tool for studying stereospecific intestinal metabolism. Its distinct metabolic fate in Caco-2 monolayers—predominantly metabolized to a glucuronide conjugate, in contrast to trans-resveratrol which is largely transported unchanged—provides a clear model system for investigating isomer-dependent phase II metabolism and its impact on transepithelial transport [3]. Researchers focused on polyphenol bioavailability, gut wall metabolism, or transporter-metabolism interplay should consider cis-resveratrol for comparative mechanistic studies.

Photodynamic or Solvent-Dependent Antioxidant Studies

Cis-resveratrol is uniquely suited for antioxidant research involving photoexcitation or specific solvent matrices. Its demonstrated superiority over trans-resveratrol in polar solvents under the photoexcited S1 state [4] positions it as a key compound for studies exploring light-activated antioxidant mechanisms, photoprotection, or formulation strategies where solvent polarity modulates activity. This context-dependent behavior offers a distinct research angle not achievable with the more commonly studied trans-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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